molecular formula C12H17NO2 B2378321 N-[1-(Furan-2-yl)-2,2-dimethylpropyl]prop-2-enamide CAS No. 2308273-02-9

N-[1-(Furan-2-yl)-2,2-dimethylpropyl]prop-2-enamide

Cat. No.: B2378321
CAS No.: 2308273-02-9
M. Wt: 207.273
InChI Key: NTISGWKORCBLHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(Furan-2-yl)-2,2-dimethylpropyl]prop-2-enamide is an organic compound that belongs to the class of amides It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a dimethylpropyl group and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Furan-2-yl)-2,2-dimethylpropyl]prop-2-enamide typically involves the reaction of furan-2-carboxylic acid with 2,2-dimethylpropan-1-amine under appropriate conditions to form the intermediate amide. This intermediate is then subjected to a reaction with acryloyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing technologies could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Furan-2-yl)-2,2-dimethylpropyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

N-[1-(Furan-2-yl)-2,2-dimethylpropyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(Furan-2-yl)-2,2-dimethylpropyl]prop-2-enamide involves its interaction with specific molecular targets. The furan ring and amide group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-[1-(Furan-2-yl)-2,2-dimethylpropyl]prop-2-enamide can be compared with other similar compounds, such as:

    Furan derivatives: Compounds like furan-2-carboxamide and furan-2-carboxaldehyde share the furan ring structure but differ in their functional groups.

    Amides: Compounds like N-phenylprop-2-enamide and N-(2-furylmethyl)prop-2-enamide have similar amide functionalities but different substituents on the nitrogen atom.

The uniqueness of this compound lies in its specific combination of a furan ring with a dimethylpropyl group and a prop-2-enamide moiety, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

N-[1-(furan-2-yl)-2,2-dimethylpropyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-5-10(14)13-11(12(2,3)4)9-7-6-8-15-9/h5-8,11H,1H2,2-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTISGWKORCBLHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC=CO1)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.